Dibutyryl cAMP;DBcAMP

Description

Historical Development of cAMP Analogs in Biochemical Research

The discovery of cAMP by Earl Sutherland in 1958 marked a paradigm shift in understanding intracellular signaling, earning him the 1971 Nobel Prize in Physiology or Medicine. Early studies revealed cAMP’s role in mediating hormone responses, such as epinephrine’s regulation of glycogen metabolism. However, researchers soon encountered practical challenges: endogenous cAMP’s short half-life (due to rapid phosphodiesterase-mediated hydrolysis) and poor cellular uptake limited its utility in prolonged experiments.

These limitations spurred the development of synthetic analogs in the 1960s–1970s, with dbcAMP emerging as a cornerstone compound. By 1975, studies demonstrated dbcAMP’s ability to modulate cardiac pacemaker activity in isolated canine atria, providing early evidence of its bioactivity. The analog’s design—strategic esterification with butyryl groups—derived from efforts to balance molecular stability with functional mimicry of native cAMP. Subsequent decades saw dbcAMP adopted in diverse models, from Dictyostelium chemotaxis studies to oocyte maturation research, cementing its status as a versatile pharmacological tool.

Structural Characteristics of dbcAMP vs. Endogenous cAMP

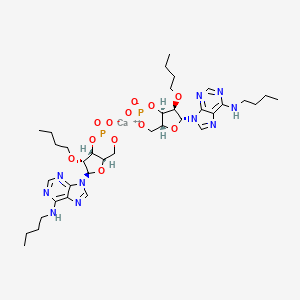

Structurally, dbcAMP diverges from native cAMP through the addition of two butyryl (C₄H₇COO−) groups at the 2' and 3' hydroxyl positions of the ribose ring (Fig. 1). This modification yields critical functional advantages:

| Property | cAMP | dbcAMP |

|---|---|---|

| Molecular Weight | 329.21 g/mol | 491.4 g/mol |

| Ribose Modifications | None | 2',3'-O-butyryl esters |

| Lipophilicity | Low (polar phosphate) | High (esterified) |

| PDE Resistance | Susceptible | Resistant |

| Cellular Uptake | Passive diffusion limited | Enhanced via transporters |

The butyryl esters confer greater lipophilicity, facilitating passive diffusion across plasma membranes and interaction with lipid bilayers. Additionally, these groups sterically hinder phosphodiesterase binding, extending dbcAMP’s intracellular half-life from minutes to hours compared to unmodified cAMP. Nuclear magnetic resonance (NMR) analyses confirm that the cyclic phosphate moiety remains intact, preserving dbcAMP’s ability to activate protein kinase A (PKA) through conserved binding interactions.

Significance as a Pharmacological Tool in Cellular Signaling Studies

dbcAMP’s pharmacological profile enables precise manipulation of cAMP-dependent pathways across experimental systems. In cardiac tissue, perfusion with 3–30 mg dbcAMP induces biphasic chronotropic responses—transient inhibition followed by sustained activation of atrial contractility—mimicking endogenous β-adrenergic signaling. This effect arises from dbcAMP’s direct activation of PKA, bypassing membrane-bound adrenergic receptors.

Developmental biologists leverage dbcAMP’s stability to study oocyte maturation. Pre-pubertal porcine oocytes treated with 1 mM dbcAMP during in vitro maturation show elevated cAMP levels (5-fold increase) and improved blastocyst formation rates (25% vs. 19% in controls), underscoring its role in rescuing developmental competence. Notably, dbcAMP’s effects are concentration-dependent: supra-physiological doses (>3 mM) can override negative feedback mechanisms, leading to sustained PKA activation.

In gene regulation studies, dbcAMP activates cAMP response element-binding protein (CREB) via PKA-mediated phosphorylation, though nuclear translocation of catalytic subunits may be inefficient in certain cell types. This property allows researchers to dissect compartmentalized cAMP signaling—for example, distinguishing nuclear vs. cytoplasmic PKA effects on proliferation. Combined with caged cAMP derivatives (e.g., 8-Br-cAMP), dbcAMP provides temporal control over pathway activation, enabling high-resolution studies of signaling dynamics.

Properties

IUPAC Name |

calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFMOFYPMQNAU-UXYIIXGMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54CaN10O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyryl cyclic adenosine monophosphate is synthesized by esterifying cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The product is then purified through crystallization or chromatography to obtain dibutyryl cyclic adenosine monophosphate in its pure form .

Industrial Production Methods: Industrial production of dibutyryl cyclic adenosine monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the product’s consistency and compliance with industry standards .

Chemical Reactions Analysis

Structural Characteristics and Hydrolysis

DBcAMP features two butyryl groups attached to the ribose moiety of cAMP, enhancing membrane permeability. These ester bonds render it susceptible to enzymatic hydrolysis:

This hydrolysis allows DBcAMP to act as a sustained cAMP reservoir while introducing butyrate-mediated effects, such as HDAC inhibition, which complicates its pharmacological profile .

Protein Kinase A (PKA) Activation

DBcAMP mimics endogenous cAMP in binding to PKA regulatory subunits, triggering catalytic subunit release and kinase activation:

PKA activation by DBcAMP does not always correlate with nuclear signaling; in NIH 3T3 cells, DBcAMP failed to phosphorylate CREB or induce c-fos expression despite PKA activation .

Phosphodiesterase (PDE) Inhibition

DBcAMP competitively inhibits PDEs, prolonging intracellular cAMP signaling:

| Model | PDE Type Targeted | Functional Outcome | Reference |

|---|---|---|---|

| Rat aortic smooth muscle | Type 3 PDE | Sustained cAMP levels, reduced Ca²⁺ sensitivity | |

| Neural stem cells | Broad-spectrum | Enhanced neurite outgrowth, survival |

Ion Channel Modulation

DBcAMP influences Ca²⁺ dynamics through PKA and non-PKA pathways:

Redox and Apoptotic Regulation

DBcAMP modulates reactive oxygen species (ROS) and mitochondrial function:

Transcriptional and Post-Translational Effects

DBcAMP indirectly regulates gene expression through kinase cascades:

Concentration-Dependent Biphasic Effects

DBcAMP exhibits dose-specific outcomes:

Key Research Findings

-

Meiotic Regulation : 1 mM DBcAMP maintains rat oocytes in metaphase-I by suppressing Thr-14/Tyr-15 Cdk1 phosphorylation and elevating intraoocytic cAMP/cGMP (2–5-fold) .

-

Neurogenesis : Combined with TGFβ3, DBcAMP upregulates dopaminergic markers (TH, LMX1A) in stem cells but requires Notch inhibition to suppress glial genes .

-

Antitumor Effects : 3 mM DBcAMP synergizes with Auphen to downregulate AQP3/AQP9 in hepatocellular carcinoma, reducing tumor growth by 60% .

Scientific Research Applications

Role in Cell Differentiation and Development

In Vitro Maturation of Oocytes:

Dibutyryl cAMP is frequently used in studies involving the in vitro maturation (IVM) of oocytes. A study demonstrated that dbcAMP enhances meiotic maturation and sperm aster formation in bovine oocytes during ICSI (Intracytoplasmic Sperm Injection). The addition of dbcAMP improved the developmental competence of oocytes, indicating its potential utility in reproductive technologies .

Table 1: Effect of dbcAMP on Oocyte Maturation

| Treatment Group | MII Oocytes (%) | Sperm Aster Formation (%) |

|---|---|---|

| Control | 66.7 ± 5.4 | N/A |

| dbcAMP | 73.9 ± 1.8 | Increased |

| FSH/EGF | 69.5 ± 1.5 | Increased |

| FSH/EGF/dbcAMP | 72.7 ± 1.9 | Most pronounced |

Neuronal Differentiation:

In another study, dbcAMP was shown to influence the differentiation of pluripotent stem cells into dopaminergic neurons. The removal of dbcAMP during late maturation significantly affected the expression of markers associated with dopaminergic phenotype, highlighting its critical role in neural differentiation processes .

Cancer Research Applications

Induction of Differentiation in Tumor Cells:

Dibutyryl cAMP has been investigated as a potential agent for inducing differentiation in cancer cells. For instance, treatment of hamster brain-tumor cells with dbcAMP resulted in morphological differentiation and reduced invasiveness, suggesting its therapeutic potential in glioblastoma treatment .

Table 2: Effects of dbcAMP on Tumor Cell Morphology

| Treatment Concentration | Morphological Changes Observed |

|---|---|

| 1 mM | Increased cellular processes; differentiation observed |

| Control | No significant changes |

Hepatocellular Carcinoma:

Research has also explored the effects of dbcAMP on hepatocellular carcinoma (HCC). A study indicated that dbcAMP suppresses tumor growth by regulating aquaporin expression, which is crucial for understanding HCC mechanisms and developing targeted therapies .

Mechanism of Action

Dibutyryl cyclic adenosine monophosphate exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinases. It mimics the action of cyclic adenosine monophosphate by binding to and activating protein kinase A, which in turn phosphorylates target proteins involved in various cellular processes. This activation leads to changes in gene expression, cell differentiation, and other cellular responses .

Comparison with Similar Compounds

Stability and Cell Permeability

- DBcAMP vs. cAMP: DBcAMP’s butyryl groups confer resistance to PDE-mediated degradation and improved cellular uptake. In contrast, endogenous cAMP is rapidly metabolized and poorly penetrates cell membranes . For example, DBcAMP at 500–700 µM significantly increased serum amyloid A1 (SAA1) expression in SK-HEP-1 cells, whereas equivalent doses of unmodified cAMP are ineffective due to instability .

- DBcAMP vs. Hydrolysis of one butyryl group activates DBcAMP intracellularly, enabling sustained PKA activation .

Table 1: Key Properties of DBcAMP and Related Compounds

Mechanism of Action

- PKA Activation: DBcAMP directly activates PKA by binding to regulatory subunits, unlike theophylline, which inhibits PDEs to elevate endogenous cAMP. In rat diaphragm studies, 1.0 mM DBcAMP increased neurotransmitter release by enhancing acetylcholine mobilization, mimicking theophylline’s effects but with distinct kinetics .

- Butyrate Release: DBcAMP’s hydrolysis releases butyrate, which may modulate histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs), adding complexity absent in non-acylated analogs .

Cardiovascular System

- In dogs, DBcAMP (unlike cAMP) improved myocardial performance and induced bronchodilation comparable to prostaglandin E1 (PGE1) and isoproterenol .

- DBcAMP’s hemodynamic effects (e.g., vasodilation) are more prolonged due to its stability, whereas cAMP requires continuous infusion for similar outcomes .

Neurogenesis and Differentiation

- In SK-HEP-1 cells, DBcAMP increased PKA activity and intracellular cAMP levels, whereas docosahexaenoic acid (DHA) required co-administration with cAMP analogs for synergistic effects .

Metabolic and Inflammatory Responses

- In pulmonary fibrosis models, DBcAMP blocked myofibroblast differentiation via PKA/CREB signaling, while PDE inhibitors like roflumilast target alternative pathways .

Species and Tissue-Specific Variability

- Species Differences :

DBcAMP caused depolarization in bullfrog ganglion cells but hyperpolarization in mammalian neurons, highlighting species-dependent PKA signaling . - Tumor Selectivity: In rat mammary tumors, DBcAMP induced regression only in responsive models, despite elevated cAMP levels in both responsive and non-responsive tumors. This suggests additional factors (e.g., receptor saturation) influence efficacy .

Limitations and Unique Considerations

- Butyrate Side Effects: Butyrate release may confound results, as seen in ASD-Phen1 lymphoblastoid cells, where DBcAMP increased NADH production—a response absent in non-Phen1 cells .

- PDE Subtype Resistance : DBcAMP’s resistance to PDE subtypes (e.g., PDE4) is well-documented, but its efficacy against PDE8, PDE10, or PDE11 remains unclear .

Q & A

Q. How does DBcAMP activate cAMP-dependent protein kinase (PKA) in experimental settings, and what methods validate its activity?

DBcAMP, a cell-permeable cAMP analog, activates PKA by mimicking endogenous cAMP. Its lipophilic modifications (butyryl groups) enhance membrane permeability and resistance to phosphodiesterase degradation. To validate PKA activation, researchers measure phosphorylation of downstream targets (e.g., CREB) via immunoblotting or use kinase activity assays. For example, in neural stem cells, 1 mM DBcAMP induces neurite outgrowth and ChAT mRNA upregulation, confirming PKA pathway engagement .

Q. What concentrations of DBcAMP are effective for inducing neuronal differentiation in vitro?

Typical concentrations range from 0.5–1 mM in cell culture media. For human pluripotent stem cell-derived neurons, 1 mM DBcAMP combined with growth factors (e.g., BDNF) in DMEM/F12 medium promotes differentiation over 7–14 days . Dose-response validation is critical, as higher doses (e.g., >2 mM) may induce cytotoxicity.

Q. How is DBcAMP used to study cAMP-mediated gene regulation, such as CREB-dependent transcription?

DBcAMP activates CREB via PKA, which binds cAMP response elements (CREs) in gene promoters. In H4IIE hepatoma cells, 0.5 mM DBcAMP synergizes with dexamethasone to upregulate glucose-6-phosphatase via a CRE at nucleotides -161 to -152. Chromatin immunoprecipitation (ChIP) or luciferase reporter assays are used to confirm CRE-driven transcription .

Advanced Research Questions

Q. How can contradictory findings on DBcAMP’s electrophysiological effects (e.g., depolarization vs. hyperpolarization) be resolved across species?

In bullfrog sympathetic ganglia, DBcAMP causes depolarization, contrasting with hyperpolarization in mammalian neurons . Species-specific differences in PKA isoform expression, ion channel composition, or downstream effectors (e.g., K⁺ channels) may explain this. Researchers should:

Q. What methodological considerations apply when studying DBcAMP’s regulation of GTP cyclohydrolase I (GCH1) in PC12 cells?

DBcAMP increases intracellular tetrahydrobiopterin (BH4) by upregulating GCH1, the rate-limiting enzyme in BH4 synthesis. Key steps:

- Treat PC12 cells with 0.1–1 mM DBcAMP for 18–24 hours.

- Use cycloheximide (50 µg/ml) or actinomycin D (5 µg/ml) to confirm protein/RNA synthesis dependence.

- Measure extracellular biopterin via HPLC to assess transport inhibition .

Table 1: DBcAMP Effects on PC12 Cells

| Condition | Intracellular BH4 (nmol/mg protein) | Extracellular Biopterin (nmol/mL) |

|---|---|---|

| Control | 2.1 ± 0.3 | 12.5 ± 1.2 |

| 1 mM DBcAMP | 5.8 ± 0.6* | 8.2 ± 0.8* |

| DBcAMP + Cycloheximide | 2.3 ± 0.4 | 11.9 ± 1.1 |

| *p < 0.01 vs. control . |

Q. How does DBcAMP modulate cytokine secretion (e.g., IL-1β vs. IL-1RA), and how can pathway-specific contributions be dissected?

In monocytes, 1 mM DBcAMP increases IL-1β release via PKA (blocked by KT-5720) but reduces soluble IL-1 receptor antagonist (sIL-1RII) via PKA-independent pathways . To dissect mechanisms:

- Use siRNA knockdown of PKA subunits.

- Combine DBcAMP with cGMP analogs (e.g., 8-bromo-cGMP) to test cross-talk.

- Measure cAMP levels via ELISA to confirm pathway activation .

Q. What experimental designs address DBcAMP’s dual role in enhancing differentiation while inhibiting extracellular transport processes?

In HepG2 cells, 1 mM DBcAMP reduces apolipoprotein A1 secretion by 12.3% but increases A2 by 66.1%. To study transport vs. synthesis:

- Pulse-chase assays with ³H-leucine to track protein turnover.

- Inhibit ER-Golgi transport (e.g., brefeldin A) to isolate synthesis effects.

- Use RNA-seq to identify DBcAMP-regulated transporters (e.g., ABCA1) .

Data Contradiction and Validation Strategies

Q. How should researchers interpret DBcAMP’s species- or cell type-specific effects on IL-6 production?

In McCune-Albright syndrome (MAS) fibroblasts, DBcAMP fails to increase IL-6 due to constitutive Gsα activation, whereas normal fibroblasts show dose-dependent IL-6 upregulation. Strategies include:

- Genotyping for Gsα mutations (e.g., Arg201His).

- Pretreating cells with Rp-8Br-cAMP to block aberrant cAMP signaling .

Q. Why does DBcAMP induce polyploidy in some cancer models (e.g., Meth-A cells) but not others?

In Meth-A cells, 12.5 µM DBcAMP synergizes with K252a to shift DNA content from 4C to 8C. Researchers should:

- Compare cell cycle checkpoint proteins (e.g., p21, cyclin B1) via flow cytometry.

- Test DBcAMP with other kinase inhibitors (e.g., roscovitine) to identify additive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.